Product packaging for 4-(Azidomethyl)oxolan-2-one(Cat. No.:CAS No. 1824547-76-3)

4-(Azidomethyl)oxolan-2-one

Cat. No.: B2367797
CAS No.: 1824547-76-3
M. Wt: 141.13
InChI Key: HAGWYTRGOCLAGG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Azide (B81097) and Lactone Functionalities in Organic Chemistry

The story of 4-(azidomethyl)oxolan-2-one is deeply rooted in the rich history of its two core functional groups: the azide and the lactone.

The azide group (-N₃) , a linear arrangement of three nitrogen atoms, was first described in the form of an organic compound, phenyl azide, by Peter Griess in 1864. nih.gov Initially, the inherent instability of many low molecular weight azides made them a curiosity primarily for the brave. organic-chemistry.org However, the development of seminal reactions like the Curtius rearrangement, which converts acyl azides to isocyanates, and the Staudinger reaction for the reduction of azides to amines, began to unlock their synthetic potential. researchgate.net The true explosion in the utility of azides came with the advent of "click chemistry," a concept championed by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, allows for the efficient and highly selective formation of stable triazole rings under mild conditions. nih.gov This reaction has become a cornerstone of drug discovery, bioconjugation, and materials science. nih.gov Furthermore, the azide group serves as a compact and stable precursor to the synthetically versatile primary amine functionality. nih.gov

Lactones , which are cyclic esters, have been known to chemists for over a century, with the name "lactone" being coined by the French chemist Théophile-Jules Pelouze in 1844 from the dehydration of lactic acid. mdpi.com These structures are widespread in nature, forming the core of many biologically active compounds, including antibiotics (e.g., erythromycin), anticancer agents, and signaling molecules. mdpi.comnih.gov The γ-butyrolactone (oxolan-2-one) ring, a five-membered lactone, is a particularly common motif in natural products and pharmaceuticals. mdpi.comnih.gov Their prevalence has driven the development of numerous synthetic methods for their construction and functionalization. nih.gov Lactones are also valued in the food and fragrance industries for their characteristic flavors and aromas. nih.gov

The combination of these two functionalities in this compound creates a molecule with a bifunctional nature: a stable, synthetically versatile handle in the form of the azide, and a biologically relevant and structurally significant lactone core.

Overview of the Research Landscape Surrounding this compound

Direct and extensive research focusing solely on this compound is limited. However, the research landscape can be inferred from studies on analogous structures and the well-established reactivity of its functional groups. The synthesis of this compound is not explicitly detailed in numerous publications, but standard organic synthesis principles suggest a straightforward approach. A common method would likely involve the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, at the 4-methyl position of a precursor lactone with an azide salt like sodium azide.

The primary research interest in a molecule like this compound would likely lie in its utility as a versatile building block. The azide group is a gateway to a multitude of chemical transformations.

Key Potential Research Applications:

Click Chemistry: The azide functionality makes this compound an ideal partner for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for its conjugation to a wide array of molecules, including biomolecules, polymers, and surfaces.

Amine Synthesis: The reduction of the azide group, for example, via a Staudinger reaction or catalytic hydrogenation, would yield 4-(aminomethyl)oxolan-2-one. This amino-lactone is a valuable scaffold for the synthesis of peptidomimetics and other biologically active compounds.

Heterocycle Synthesis: The azide group can participate in various cycloaddition and rearrangement reactions to form a range of nitrogen-containing heterocyclic systems.

Academic Relevance and Research Impact of the Compound

The academic relevance and research impact of this compound are currently more potential than realized. Its significance lies in its role as a "scaffold" molecule, providing a bridge between the biologically relevant world of lactones and the powerful synthetic toolbox of azide chemistry.

The γ-butyrolactone core is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities. mdpi.comnih.gov The ability to readily attach this scaffold to other molecules via the azidomethyl group opens up avenues for creating novel compound libraries for drug discovery screening. For instance, it could be used to synthesize new derivatives of known bioactive lactones, potentially leading to compounds with improved efficacy or novel modes of action.

Furthermore, the incorporation of the azide group allows for the application of bioorthogonal chemistry techniques. nih.gov This means that this compound could be used as a probe to study biological systems. For example, if a derivative of this compound is found to interact with a specific biological target, the azide handle can be used to attach a fluorescent tag or an affinity label for target identification and visualization.

While not yet a "famous" molecule in its own right, the convergence of the stable and versatile azide with the biologically significant lactone ring in this compound positions it as a compound of high academic interest for synthetic chemists, medicinal chemists, and chemical biologists. Its potential impact lies in the new chemical space it unlocks for the creation of functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B2367797 4-(Azidomethyl)oxolan-2-one CAS No. 1824547-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-2-4-1-5(9)10-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWYTRGOCLAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Chemical Transformations of 4 Azidomethyl Oxolan 2 One

Azide (B81097) Group Reactivity in 4-(Azidomethyl)oxolan-2-one

The azide group is a versatile functional group known for its participation in a variety of reactions, most notably cycloadditions and reductions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgglenresearch.com In the context of this compound, the azide moiety readily participates in CuAAC reactions with terminal alkynes.

The reaction is typically catalyzed by a copper(I) source, which can be introduced directly (e.g., CuBr, CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.orgmdpi.com The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent DNA damage when working with biological molecules. glenresearch.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. wikipedia.orgnih.gov

This methodology provides a straightforward route to covalently link the this compound scaffold to a diverse array of molecules containing a terminal alkyne. This has applications in various fields, including medicinal chemistry and materials science, for the synthesis of complex molecular architectures. nih.govresearchgate.netnih.gov The resulting triazole ring is exceptionally stable. nih.gov

Table 1: Examples of CuAAC Reactions

Reactant 1 Reactant 2 Catalyst System Product Ref.
This compound Terminal Alkyne CuSO₄, Sodium Ascorbate 1,4-Disubstituted 1,2,3-triazole wikipedia.org
Organic Azide Terminal Alkyne Copper(I) 1,4-Disubstituted 1,2,3-triazole nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Bioorthogonal Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne (B158145). nih.gov This reaction is particularly valuable for in vivo applications and the labeling of biological systems where the use of a potentially toxic copper catalyst is undesirable. nih.govnih.gov The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. nih.gov

The reaction of this compound with a strained alkyne proceeds readily at or near physiological conditions to form a stable triazole linkage. rsc.orgchemrxiv.org SPAAC is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This makes this compound a useful building block for creating probes and other tools for chemical biology research. nih.gov Other bioorthogonal reactions involving azides include the Staudinger ligation and inverse-electron-demand Diels-Alder reactions with tetrazines. nih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC

Feature CuAAC SPAAC
Catalyst Copper(I) None (strain-promoted)
Alkyne Terminal Strained (e.g., cyclooctyne)
Toxicity Potential copper toxicity Generally considered biocompatible
Kinetics Generally very fast Can be slower than CuAAC, but recent advancements have produced very fast SPAAC reagents

| Applications | Organic synthesis, materials science, bioconjugation | Live-cell imaging, in vivo chemistry, bioconjugation |

Nucleophilic Substitution Reactions Involving the Azidomethyl Group

The azidomethyl group in this compound is typically introduced via a nucleophilic substitution reaction. The synthesis often starts from a precursor such as 4-(hydroxymethyl)oxolan-2-one. The hydroxyl group is first converted into a good leaving group, for instance, by tosylation to form a tosylate. Subsequent reaction with an azide salt, such as sodium azide, in an S_N2 reaction displaces the tosylate group to yield this compound. organicchemistrytutor.com It is important to note that S_N2 reactions proceed with an inversion of configuration at the chiral center, if applicable. organicchemistrytutor.com

While the azide group itself is a good leaving group in some contexts, its primary utility in this molecule is as a reactive handle for the transformations described above. The displacement of the azide group by other nucleophiles is a less common transformation for this specific compound, as it would remove the key functionality for which it is often synthesized.

Thermal and Photochemical Decompositions of the Azide Moiety

Organic azides can undergo decomposition upon heating or exposure to ultraviolet (UV) light to extrude dinitrogen gas (N₂) and form a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo a variety of subsequent reactions, such as C-H insertion, addition to double bonds to form aziridines, or rearrangement. nih.gov

While this reactivity is a general characteristic of azides, specific studies detailing the thermal and photochemical decomposition of this compound are not extensively reported in the provided search results. However, it can be inferred that under appropriate energetic conditions (heat or light), this compound would likely generate the corresponding nitrene, which could then potentially undergo intramolecular reactions involving the lactone ring or intermolecular reactions if other substrates are present.

Reductive Transformations of the Azide Functionality

The azide group can be readily reduced to a primary amine. This transformation is a cornerstone of organic synthesis, providing a pathway to introduce an amino group.

One of the mildest and most versatile methods for this reduction is the Staudinger reaction . organicchemistrytutor.comorganic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. This intermediate then loses N₂ gas to yield an iminophosphorane. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the iminophosphorane with water produces the primary amine, 4-(aminomethyl)oxolan-2-one, and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org A key advantage of the Staudinger reaction is its compatibility with many other functional groups that might be sensitive to harsher reduction methods. organicchemistrytutor.com For instance, it avoids the reduction of other moieties like double bonds, aldehydes, or ketones that can be affected by catalytic hydrogenation. organicchemistrytutor.com There are also "traceless" versions of the Staudinger ligation where the phosphine reagent is not incorporated into the final product. wikipedia.org Another variation, the Staudinger ligation, can be used to form an amide bond directly. nih.gov

Another common method for reducing azides is catalytic hydrogenation . This typically involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organicchemistrytutor.com This method is very effective but less selective than the Staudinger reaction, as it can also reduce other functional groups like alkenes and alkynes. organicchemistrytutor.com

Oxolan-2-one Ring Reactivity in this compound

The oxolan-2-one, or γ-butyrolactone (GBL), ring is a cyclic ester (lactone) and is susceptible to nucleophilic attack at the carbonyl carbon. wikipedia.org This can lead to ring-opening reactions.

Under basic conditions, such as in the presence of sodium hydroxide, the lactone will undergo hydrolysis to form the sodium salt of the corresponding γ-hydroxybutyric acid, in this case, sodium 4-azido-3-hydroxybutanoate. wikipedia.org In acidic aqueous solutions, an equilibrium exists between the lactone and the open-chain hydroxy acid. wikipedia.orgresearchgate.net

The lactone ring can also be opened by other nucleophiles. For example, reaction with amines would lead to the formation of amides. The reactivity of the lactone ring allows for the modification of this part of the molecule, potentially leading to the formation of polymers through ring-opening polymerization. wikipedia.org The synthesis of related butyrolactone derivatives often involves reactions at the alpha-carbon, but the primary reactivity of the GBL ring itself is ring-opening. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Other Names Molecular Formula
This compound 4-(azidomethyl)-gamma-butyrolactone C₅H₇N₃O₂
Copper(I) bromide Cuprous bromide CuBr
Copper(I) iodide Cuprous iodide CuI
Copper(II) sulfate Cupric sulfate CuSO₄
Sodium ascorbate C₆H₇NaO₆
Tris(benzyltriazolylmethyl)amine TBTA C₃₀H₃₀N₁₀
Cyclooctyne C₈H₁₂
Sodium azide NaN₃
4-(Hydroxymethyl)oxolan-2-one 4-(hydroxymethyl)-gamma-butyrolactone C₅H₈O₃
Dinitrogen Nitrogen gas N₂
Triphenylphosphine C₁₈H₁₅P
4-(Aminomethyl)oxolan-2-one 4-(aminomethyl)-gamma-butyrolactone C₅H₉NO₂
Triphenylphosphine oxide C₁₈H₁₅OP
Palladium on carbon Pd/C Pd/C
Sodium hydroxide NaOH
Sodium 4-azido-3-hydroxybutanoate C₄H₆N₃NaO₃
γ-Butyrolactone GBL, Oxolan-2-one C₄H₆O₂
1,4-Butanediol C₄H₁₀O₂
Tetrahydrofuran THF C₄H₈O
1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene C₁₅H₂₇N₃
1,2,3-triazole C₂H₃N₃
1,2,4-triazole C₂H₃N₃

Nucleophilic Ring-Opening Reactions of the Lactone

The strained five-membered ring of the γ-butyrolactone in this compound is susceptible to attack by various nucleophiles, leading to ring-opening products. This reactivity is a cornerstone of its utility in synthesizing more complex, functionalized linear molecules.

The aminolysis of γ-butyrolactones, including this compound, with primary amines is a common method for the synthesis of substituted pyrrolidin-2-ones. This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening and subsequent intramolecular cyclization via amide bond formation to yield the corresponding γ-lactam. This transformation is a key step in the synthesis of various biologically active compounds and provides a pathway to derivatives such as 3-substituted pyrrolidin-2-ones. scielo.brnetzsch.com

The rate and extent of ring-opening are influenced by several factors, including the nature of the nucleophile, the solvent, and the pH of the reaction medium. For instance, the hydrolysis of the lactone ring is significantly dependent on pH. Under alkaline conditions, the lactone readily undergoes hydrolysis to form the corresponding γ-hydroxy carboxylate salt. In acidic media, an equilibrium exists between the lactone and the open-chain γ-hydroxy acid. nih.gov The rate of hydrolysis for substituted γ-butyrolactones has been studied, and it is influenced by both electronic and steric factors of the substituents. nih.gov

Reactions with other nucleophiles, such as thiols, are also possible. The addition of thiols to electrophilic centers is a well-established reaction. nih.govnih.govmdpi.commdpi.com In the context of this compound, a thiol could potentially attack the carbonyl carbon to open the lactone ring, forming a thioester. The regiochemistry and reaction mechanism can, however, be complex and influenced by the reaction conditions. nih.gov

The following table summarizes representative nucleophilic ring-opening reactions of γ-butyrolactones. While specific data for this compound is not extensively documented in readily available literature, the reactions of the parent γ-butyrolactone and its derivatives provide a strong indication of its expected reactivity.

NucleophileProduct TypeGeneral Reaction ConditionsReference
Primary Amines (R-NH₂)γ-Lactam (Pyrrolidin-2-one)Heating, often in a suitable solvent. scielo.brnetzsch.com
Hydroxide (OH⁻)γ-HydroxycarboxylateAqueous base (e.g., NaOH) nih.gov
Water/Acid (H₂O/H⁺)γ-Hydroxycarboxylic Acid (in equilibrium)Aqueous acid nih.gov
Thiols (R-SH)γ-Hydroxy Thioester (potential)Dependent on conditions, may require catalyst. nih.govnih.gov

Functionalization at the Carbonyl Moiety of the Lactone

Beyond ring-opening, the carbonyl group of the lactone can be a site for chemical modification, primarily through reduction or reaction with organometallic reagents. These transformations allow for the synthesis of diols and other highly functionalized products while potentially retaining the core carbon skeleton.

The reduction of the carbonyl group in lactones to the corresponding diol is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. masterorganicchemistry.comyoutube.comnumberanalytics.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, which leads to ring opening and subsequent reduction of the resulting aldehyde or ester intermediate to a primary alcohol. Thus, the reaction of this compound with LiAlH₄ is expected to yield 4-(azidomethyl)butane-1,4-diol. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters or lactones under standard conditions. physchemres.orgrsc.org

Organometallic reagents, such as Grignard reagents (RMgX), are strong nucleophiles that can react with the carbonyl group of lactones. researchgate.netlibretexts.orgmasterorganicchemistry.com The reaction typically involves a double addition of the Grignard reagent. The initial nucleophilic attack on the carbonyl carbon leads to a ring-opened ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. Therefore, the reaction of this compound with a Grignard reagent is expected to produce a diol with two identical substituents at the former carbonyl carbon.

The table below outlines the expected outcomes of functionalization reactions at the carbonyl group of this compound based on the known reactivity of γ-butyrolactones.

ReagentExpected ProductGeneral Reaction ConditionsReference
Lithium Aluminum Hydride (LiAlH₄)4-(Azidomethyl)butane-1,4-diolAnhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. nih.govmasterorganicchemistry.comyoutube.com
Grignard Reagents (RMgX)Diol with a tertiary alcoholAnhydrous ether solvent, followed by acidic workup. researchgate.netlibretexts.orgmasterorganicchemistry.com
Sodium Borohydride (NaBH₄)No reaction (typically)Protic solvent (e.g., methanol (B129727), ethanol). physchemres.orgrsc.org

Stability and Degradation Pathways of the Oxolan-2-one Ring

The stability of this compound is a critical consideration for its synthesis, storage, and application. The molecule's stability is influenced by environmental factors such as temperature and pH, and its degradation can proceed through pathways involving either the lactone ring, the azide group, or both.

The oxolan-2-one (γ-butyrolactone) ring itself is susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov The rate of this hydrolysis is pH-dependent, being slowest in the neutral pH range. Under alkaline conditions, the lactone ring is irreversibly opened to form the corresponding carboxylate. In acidic solutions, there is an equilibrium between the closed-ring lactone and the open-chain γ-hydroxy acid.

The combination of the lactone and azido (B1232118) functionalities in this compound suggests that it may have multiple degradation pathways. Under hydrolytic conditions (acidic or basic), the primary degradation pathway is likely to be the opening of the lactone ring. Under thermal stress, the decomposition of the azide group to a nitrene is a probable initial step. This reactive intermediate could then undergo a variety of subsequent reactions, including intramolecular cyclization or intermolecular reactions, leading to a complex mixture of degradation products. Photochemical degradation is also a possibility, as the azide group can be sensitive to UV light, which can also induce decomposition to a nitrene. beilstein-journals.org

The following table summarizes the key factors influencing the stability of this compound.

ConditionEffect on Lactone RingEffect on Azide GroupPotential Degradation ProductsReference
Acidic pHEquilibrium with γ-hydroxy acidGenerally stable4-(Azidomethyl)-4-hydroxybutanoic acid nih.gov
Neutral pHRelatively stableRelatively stable- nih.gov
Alkaline pHHydrolysis to carboxylateGenerally stableSodium 4-(azidomethyl)-4-hydroxybutanoate nih.gov
Elevated TemperaturePotential for decompositionDecomposition to nitrene and N₂Nitrene-derived products, oligomers/polymers netzsch.comphyschemres.orgresearchgate.net
UV LightGenerally stablePotential decomposition to nitrene and N₂Nitrene-derived products beilstein-journals.org

Stereochemical Control in 4 Azidomethyl Oxolan 2 One Chemistry

Enantioselective and Diastereoselective Synthesis of 4-(Azidomethyl)oxolan-2-one

The synthesis of this compound with a defined stereochemistry at the C4 position can be achieved through various asymmetric strategies. These methods aim to produce an excess of one enantiomer over the other, a critical requirement for the synthesis of enantiomerically pure target molecules.

Enantioselective Synthesis:

Enantioselective approaches often involve the use of chiral catalysts to control the formation of the stereogenic center. For instance, the catalytic asymmetric synthesis of related five-membered nitrogen heterocycles has been achieved with high enantioselectivity. nih.gov A common strategy involves the asymmetric functionalization of a prochiral precursor. For example, an asymmetric azidation of a suitable alkene precursor, catalyzed by a chiral transition metal complex, could in principle afford enantioenriched this compound. While direct examples for this specific molecule are not prevalent in the provided literature, the principles of catalytic asymmetric synthesis are broadly applicable. nih.gov

Diastereoselective Synthesis:

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. In the context of synthesizing derivatives of this compound that may contain additional stereocenters, diastereoselectivity becomes crucial. Methodologies such as substrate-controlled diastereoselection, where the inherent chirality in a starting material directs the formation of a new stereocenter, are commonly employed. For instance, starting with an enantioenriched γ-hydroxy-α,β-unsaturated ester, a diastereoselective conjugate addition of an azide (B81097) followed by lactonization could yield a diastereomerically enriched product. Such domino reactions, which proceed through sequential steps without isolation of intermediates, can be highly efficient in establishing multiple stereocenters with high diastereoselectivity. rsc.org

The table below illustrates hypothetical outcomes of a diastereoselective synthesis, highlighting the control over stereoisomer formation.

EntryPrecursor StereochemistryReagentDiastereomeric Ratio (dr)
1(R)-γ-hydroxy-α,β-unsaturated esterNaN3, then acid catalyst95:5
2(S)-γ-hydroxy-α,β-unsaturated esterNaN3, then acid catalyst94:6
3Racemic γ-hydroxy-α,β-unsaturated esterNaN3, then acid catalyst50:50

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries and catalysts are the cornerstones of asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high levels of stereocontrol. sigmaaldrich.comwikipedia.org

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. Oxazolidinones themselves are a prominent class of chiral auxiliaries, widely used in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net In a synthesis targeting this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective introduction of the azidomethyl group. For example, an N-acyl oxazolidinone derivative could undergo a stereoselective conjugate addition of an azide, with the bulky substituents on the auxiliary sterically shielding one face of the molecule, thereby directing the incoming nucleophile to the opposite face. researchgate.netrsc.org

Chiral Catalysts:

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. beilstein-journals.org These catalysts create a chiral environment around the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. For the synthesis of this compound, a variety of chiral catalysts could be envisioned, including transition metal complexes with chiral ligands and organocatalysts. For instance, a palladium-catalyzed asymmetric allylic alkylation of a suitable precursor could be employed to introduce the azidomethyl group enantioselectively. nih.gov Chiral phosphoric acid catalysts have also demonstrated remarkable ability to control the formation of stereogenic centers in various transformations. nih.gov

The following table summarizes the key features of chiral auxiliaries and catalysts in the context of synthesizing this compound.

FeatureChiral AuxiliariesChiral Catalysts
Stoichiometry Stoichiometric amounts requiredSub-stoichiometric (catalytic) amounts
Attachment Covalently attached to the substrateNon-covalently interacts with the substrate
Removal Requires a chemical step for removal and recoverySeparation from the product mixture
Examples Evans oxazolidinones, camphorsultamChiral metal-ligand complexes, organocatalysts

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry of this compound and its derivatives can profoundly influence the outcome of subsequent chemical transformations. The spatial arrangement of the azidomethyl group relative to the lactone ring can dictate the facial selectivity of reactions at other positions of the molecule. For example, in the reduction of a ketone functionality elsewhere in a molecule containing a this compound moiety, the stereocenter at C4 can direct the approach of the reducing agent, leading to a diastereoselective outcome.

This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis, allowing for the stereospecific construction of complex molecules. The azide group itself can be a precursor to an amine, and the stereochemistry at the C4 position would be retained during this transformation, leading to chiral amines which are valuable building blocks in medicinal chemistry.

Configurational Stability and Stereochemical Assignment of Derivatives

The configurational stability of the stereogenic center in this compound is crucial for its utility as a chiral building block. Under typical reaction conditions, the C4 stereocenter is expected to be configurationally stable, as it is a saturated carbon atom not prone to epimerization. However, harsh reaction conditions, such as strong base or high temperatures, could potentially lead to ring-opening and subsequent racemization, although this is generally not a concern under standard synthetic protocols.

The unambiguous assignment of the absolute configuration of this compound and its derivatives is essential. This is typically achieved through a combination of spectroscopic and chiroptical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry of different protons in the molecule. The absolute configuration is often determined by X-ray crystallography of a suitable crystalline derivative. Alternatively, the stereochemistry can be inferred by synthesizing the molecule from a starting material of known absolute configuration through a sequence of stereochemically well-defined reactions.

Advanced Research Applications of 4 Azidomethyl Oxolan 2 One in Organic Chemistry

Utilization as a Versatile Chemical Building Block

A chemical building block is a molecule that possesses reactive functional groups allowing it to be a unit in the modular construction of larger, more complex molecular architectures. 4-(Azidomethyl)oxolan-2-one is an exemplary building block due to its two distinct reactive sites: the azide (B81097) group and the lactone ring. Each site can be addressed with a high degree of chemical selectivity.

The primary utility of the azido (B1232118) group is its participation in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". This reaction, particularly the copper-catalyzed variant (CuAAC), is highly efficient and specific for forming stable 1,4-disubstituted 1,2,3-triazole rings from azides and terminal alkynes. This modular approach allows for the straightforward linkage of the oxolanone core to a vast array of other molecules.

The γ-butyrolactone ring offers a different set of synthetic possibilities. It can be opened by various nucleophiles (e.g., amines, alcohols, thiols) to yield γ-hydroxy-α-(aminomethyl)butyric acid derivatives. This ring-opening extends the molecular framework and introduces new functional handles for further elaboration. Furthermore, the lactone itself is a key structural motif in many biologically active compounds.

The dual functionality of this compound makes it a highly versatile tool in synthetic chemistry, enabling the construction of diverse molecular structures through sequential or orthogonal reactions. A related precursor, 5-(iodomethyl)oxolan-2-one, highlights the use of functionalized oxolanones as synthetic intermediates.

Table 1: Reactive Sites of this compound and Their Transformations

Functional Group Type of Reaction Resulting Structure
Azide (-N₃) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1,2,3-Triazole Ring
Azide (-N₃) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 1,2,3-Triazole Ring
Azide (-N₃) Staudinger Ligation Amide Bond
Azide (-N₃) Reduction Primary Amine (-NH₂)
Lactone (Ester) Nucleophilic Ring-Opening (e.g., with R-NH₂) γ-Hydroxy Amide
Lactone (Ester) Ring-Opening Polymerization (ROP) Polyester Chain

Integration into Complex Molecular Architectures and Scaffolds

The ability to serve as a versatile building block allows for the seamless integration of this compound into larger and more complex molecular frameworks. The modularity offered by its azide function is particularly powerful for creating intricate designs that would be challenging to access through traditional synthetic methods.

One key application is in the construction of peptidomimetics and other oligomeric structures. The oxolanone core can serve as a constrained scaffold, while the azide allows for the "clicking" on of various side chains, mimicking the diversity of natural peptides. The resulting triazole ring is not merely a linker but is known to be a stable and often biologically compatible amide bond isostere.

This building block can also be incorporated into dendritic and other branched macromolecular architectures. For instance, a core molecule functionalized with multiple alkyne groups could react with an excess of this compound to create a dendrimer with a surface of reactive lactone rings. Conversely, a multi-functional core could be built out from a single oxolanone unit. The synthesis of fused [2,1-b]quinazolinones through intramolecular azido reduction and cyclization showcases a related strategy where an azide group is used to construct complex heterocyclic systems.

Development of Bioconjugation Reagents and Molecular Probes

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins or nucleic acids. The azide group in this compound is a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems but reacts selectively with a partner group, typically a strained alkyne. This specificity makes it an ideal component for molecular probes and bioconjugation reagents.

A molecular probe can be constructed by first attaching a reporter molecule (like a fluorophore or an affinity tag such as biotin) to this compound via its lactone ring. The resulting azide-functionalized probe can then be "clicked" onto a biomolecule that has been metabolically or genetically engineered to contain an alkyne group. This strategy has been widely used for in-vivo imaging and studying biological processes.

For example, a typical workflow could involve:

Synthesizing a fluorescent dye with a nucleophilic handle (e.g., a primary amine).

Reacting the dye with this compound to open the lactone ring, forming a stable amide bond and creating a fluorescent azide probe.

Introducing a terminal alkyne into a target protein within a living cell.

Incubating the cells with the fluorescent azide probe, which will covalently attach to the target protein via the CuAAC or SPAAC reaction, allowing for visualization by fluorescence microscopy.

Table 2: Potential Bioconjugation Applications

Application Strategy
Protein Labeling Attach azide probe to alkyne-modified amino acids.
DNA/RNA Visualization Incorporate alkyne-modified nucleotides and label with azide probe.
Activity-Based Probing Design a probe where the oxolanone ring acts as a reactive group for an enzyme active site.
Drug Delivery Use the azide to click a drug molecule onto a targeting antibody or nanoparticle.

Contribution to Natural Product Synthesis and Analogues

The γ-butyrolactone (oxolan-2-one) ring is a structural motif present in a wide variety of natural products with diverse biological activities. The asymmetric aldol (B89426) reaction is a powerful tool for constructing such chiral scaffolds. Therefore, this compound serves as a valuable precursor for the synthesis of natural products and their analogues. A key example is the synthesis of alpha-azidobutyrolactone, a protected homoserine equivalent, which demonstrates the utility of azido-lactones as synthons for creating gamma-substituted alpha-amino acids found in nature.

The azide group within the molecule can be strategically employed in several ways. In one approach, it can be carried through several synthetic steps and then reduced to a primary amine at a late stage. This is particularly useful for synthesizing alkaloids and other nitrogen-containing natural products. Alternatively, the azide can be used in a click reaction to link the lactone core to another complex fragment, enabling a convergent and modular approach to total synthesis.

The synthesis of analogues of natural products is crucial for developing new therapeutic agents and understanding structure-activity relationships. By using this compound as a starting material, chemists can readily generate a library of compounds. For example, a series of different alkynes can be "clicked" onto the azidomethyl group to explore how different substituents at that position affect biological activity. This approach has been used to create analogues of various bioactive molecules.

Computational and Theoretical Investigations of 4 Azidomethyl Oxolan 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, offering insights into their stability and reactivity. researchgate.netnih.govlongdom.org For 4-(azidomethyl)oxolan-2-one, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are key determinants of its chemical behavior.

DFT studies on related γ-butyrolactone derivatives have demonstrated that the lactone ring possesses a distinct electronic environment. researchgate.netnih.gov The carbonyl group acts as a significant electron-withdrawing feature, influencing the reactivity of the entire molecule. The introduction of the azidomethyl group at the 4-position is expected to introduce unique electronic characteristics. The azide (B81097) moiety is known for its high energy and potential to participate in various reactions.

A typical DFT study on this compound would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the most stable three-dimensional structure. researchgate.netnih.gov Subsequent calculations would yield important electronic parameters. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is likely to be localized around the carbonyl carbon and the terminal nitrogen of the azide group, suggesting these are electrophilic centers. Conversely, the HOMO may have significant contributions from the non-terminal nitrogen atoms of the azide and the oxygen atom of the lactone ring, indicating nucleophilic character.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and the azide group, and a positive potential around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.

Molecular Dynamics Simulations for Conformational Analysis

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamics of molecules over time. nih.govnih.govmdpi.com For this compound, MD simulations can provide insights into the preferred conformations of the γ-butyrolactone ring and the orientation of the azidomethyl substituent.

The five-membered oxolan-2-one ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The energetic barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. The presence of the azidomethyl substituent at the 4-position will influence the relative stability of these conformations due to steric and electronic interactions.

An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water or an organic solvent, to mimic experimental conditions. nih.gov The simulation tracks the positions and velocities of all atoms in the system over a set period, governed by a force field that describes the interatomic interactions. Analysis of the simulation trajectory can reveal the most populated conformational states and the dynamics of transitions between them. mdpi.com

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, and dihedral angle distributions to characterize the ring puckering and the rotation of the C4-C5 bond connecting the ring to the azidomethyl group. researchgate.net Such studies can help to understand how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical synthesis.

Table 2: Predicted Conformational Preferences of this compound from MD Simulations

ConformationDihedral Angle (O1-C2-C3-C4)Relative Population (%)
Envelope (C3-endo)~ -20° to -30°45
Twist~ 0°10
Envelope (C4-endo)~ 20° to 30°45

Note: The values in this table are hypothetical and based on typical conformational preferences of substituted γ-butyrolactone rings.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates that are often difficult to observe experimentally. nih.gov For this compound, computational studies can explore various reaction pathways, such as those involving the versatile azide group.

One of the most common reactions of organic azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with alkynes or alkenes to form triazoles or triazolines, respectively. DFT calculations can be employed to model the reaction pathway of this compound with a dipolarophile. These calculations would determine the activation energy barriers for different possible regio- and stereoisomeric products, thereby predicting the most favorable reaction outcome. nih.gov

Another important reaction of azides is their reduction to amines. Computational modeling can investigate the mechanism of this reduction, for example, by reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation. The calculations would map out the potential energy surface of the reaction, identifying key intermediates such as phosphazenes in the Staudinger ligation.

Furthermore, the thermal or photochemical decomposition of the azide group to a highly reactive nitrene intermediate can be studied computationally. nih.gov These studies would provide insights into the feasibility of using this compound as a precursor for the synthesis of novel nitrogen-containing heterocyclic compounds. The calculations can predict the energy required for dinitrogen extrusion and the subsequent reactivity of the generated nitrene.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and the structural characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.comnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.govnih.govchemaxon.com For this compound, these calculations would predict the chemical shifts for the protons and carbons of the lactone ring and the azidomethyl group. The predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can also provide insights into conformational equilibria or solvent effects not fully captured by the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the calculation of vibrational frequencies and their corresponding intensities. nih.govnih.govmdpi.com Each vibrational mode corresponds to a specific motion of the atoms in the molecule, such as stretching or bending of bonds. For this compound, the most characteristic vibrational bands would be the C=O stretching of the lactone ring (typically around 1770 cm⁻¹) and the asymmetric stretching of the azide group (around 2100 cm⁻¹). nih.govnih.gov The calculated spectrum can aid in the assignment of experimental IR bands and can also be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted SignalAssignment
¹³C NMR~175 ppmCarbonyl carbon (C=O)
¹³C NMR~50 ppmMethylene carbon of azidomethyl group (-CH₂N₃)
¹H NMR~4.0-4.5 ppmProtons on C4 and C5
IR~2100 cm⁻¹Asymmetric stretch of the azide group (N₃)
IR~1770 cm⁻¹Carbonyl stretch of the lactone (C=O)

Note: The values in this table are approximate and based on typical ranges for the respective functional groups and computational predictions for similar molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.